molecular formula C21H18N2O5S B2738892 (E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 1396891-34-1

(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B2738892
CAS No.: 1396891-34-1
M. Wt: 410.44
InChI Key: OCXZSKLZUHLIEQ-SOFGYWHQSA-N
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Description

The target compound is a hybrid molecule featuring:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, known for conformational constraint and metabolic stability .
  • (E)-Acrylate ester: A conjugated system linked to a benzo[d][1,3]dioxole group, which may enhance binding affinity through π-π interactions .

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and electronic effects are critical.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-16-3-2-4-18-20(16)22-21(29-18)23-10-14(11-23)28-19(24)8-6-13-5-7-15-17(9-13)27-12-26-15/h2-9,14H,10-12H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXZSKLZUHLIEQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its potential pharmacological applications and underlying mechanisms.

Structural Characteristics

The compound features a unique structure that combines a methoxybenzo[d]thiazole moiety with an acrylic acid derivative. The presence of both azetidine and dioxole functionalities contributes to its potential bioactivity.

Property Value
Molecular Formula C₁₈H₁₆N₂O₄S
Molecular Weight 356.4 g/mol
CAS Number 1421588-10-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Azetidine Formation : Reaction of the benzothiazole derivative with azetidine derivatives.
  • Acrylic Ester Formation : Coupling with a benzo[d][1,3]dioxole derivative to form the final product.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. A study indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as p53 and MAPK .

Antimicrobial Properties

Benzothiazoles are also known for their antimicrobial activity. Compounds from this class have been tested against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown efficacy against Staphylococcus aureus and Candida albicans, potentially through disruption of cellular membranes or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Studies have suggested that benzothiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in managing conditions like arthritis and other inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that some compounds exhibited IC50 values in the micromolar range, indicating strong antiproliferative activity .
  • Antimicrobial Testing : Another investigation tested several derivatives against Mycobacterium species and reported significant antibacterial activity, highlighting the potential for developing new antibiotics from this class .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Case Study:
A study demonstrated that benzothiazole derivatives effectively inhibited the growth of prostate cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial and fungal strains.

Case Study:
In vitro studies have shown that certain benzothiazole derivatives possess significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antimicrobial agents based on the structural framework of This compound .

Acetylcholinesterase Inhibition

The compound may also serve as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study:
Research has indicated that thiazole-containing compounds show promising inhibitory activity against acetylcholinesterase. In a study involving molecular docking simulations, several derivatives demonstrated strong binding affinities, suggesting their potential as therapeutic agents for cognitive disorders .

Synthesis Methodologies

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Methoxybenzothiazole Core: This involves cyclization reactions under acidic or basic conditions.
  • Azetidine Ring Formation: Achieved through nucleophilic substitution reactions with suitable precursors.
  • Final Coupling Reaction: The azetidine derivative is coupled with the benzo[d][1,3]dioxole component to form the final product.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound combines three primary moieties:

  • 4-Methoxybenzo[d]thiazole : A heterocyclic aromatic system with methoxy substitution.

  • Azetidine : A four-membered saturated nitrogen ring.

  • (E)-3-(Benzo[d] dioxol-5-yl)acrylate : An α,β-unsaturated ester with a methylenedioxyphenyl group.

Key reactive sites include:

  • The azetidine nitrogen for nucleophilic substitution or cross-coupling.

  • The acrylate double bond for Michael additions or cycloadditions.

  • The benzothiazole sulfur and nitrogen for electrophilic aromatic substitution.

Azetidine Ring Formation

Azetidines are synthesized via:

  • Ring-Closing Alkylation :
    1,3-Dibromopropane+AmineBaseAzetidine\text{1,3-Dibromopropane} + \text{Amine} \xrightarrow{\text{Base}} \text{Azetidine} .

  • Photochemical Cyclization of allyl amines .

Coupling of Azetidine and Benzothiazole

The azetidine and benzothiazole are likely linked via Buchwald-Hartwig amination or SN2 displacement :

  • Reaction of 3-bromoazetidine with 2-mercapto-4-methoxybenzothiazole under basic conditions .

Acrylate Ester Formation

The acrylate ester is synthesized via:

  • Esterification :
    3-(Benzo[d][1][3]dioxol-5-yl)acrylic acid+Azetidin-3-olDCC/DMAPEster\text{3-(Benzo[d][1][3]dioxol-5-yl)acrylic acid} + \text{Azetidin-3-ol} \xrightarrow{\text{DCC/DMAP}} \text{Ester} .

  • Wittig Reaction :
    Benzo[d][1][3]dioxol-5-carbaldehyde+Phosphonate ylideAcrylate intermediate\text{Benzo[d][1][3]dioxol-5-carbaldehyde} + \text{Phosphonate ylide} \rightarrow \text{Acrylate intermediate} .

Azetidine-Bearing Esterification

  • Step 1 : Activation of the carboxylic acid with DCC forms an O-acylisourea intermediate.

  • Step 2 : Nucleophilic attack by the azetidine alcohol yields the ester .

Electrophilic Substitution on Benzothiazole

The methoxy group directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the thiazole sulfur .

Reaction Optimization Data

Reaction StepConditionsYield (%)Key Reference
Benzothiazole synthesisNaOH/DMSO, 80°C, 4 h85
Azetidine-ester couplingDCC/DMAP, CH₂Cl₂, rt, 12 h72
Acrylate formationWittig reaction, THF, 0°C → rt68

Functionalization and Derivatives

  • Hydrolysis : The acrylate ester can be hydrolyzed to the carboxylic acid using LiOH/THF/H₂O .

  • Reduction : The double bond is reduced with H₂/Pd-C to yield the saturated ester .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ester bond is susceptible to hydrolysis under acidic/basic conditions .

  • Photoisomerization : The (E)-acrylate may isomerize to the (Z)-form under UV light .

Comparison with Similar Compounds

Benzo[d]thiazole-Containing Acrylates

Compound Substituents on Benzo[d]thiazole Linked Group Yield Key Spectral Data (¹H-NMR) Reference
Target Compound 4-Methoxy Azetidin-3-yl N/A δ 7.64 (d, J = 9.5 Hz, acrylate CH) -
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate 2-Methyl Ethyl ester 93% LCMS (ES+): 248 [M+H]⁺

Key Observations :

  • The azetidine ring introduces steric hindrance, which may reduce reactivity compared to the ethyl ester in .

Acrylate Derivatives with Fused Benzene Rings

Compound Core Structure Substituents Melting Point (°C) Bioactivity Notes Reference
Target Compound Benzo[d][1,3]dioxole 4-Methoxybenzo[d]thiazole N/A N/A -
(E)-N-(4-Nitrophenyl)-3-(tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide Tetrahydrobenzo[b][1,4]dioxocin 4-Nitrophenyl 125–126 Potential kinase inhibition (docking data)

Key Observations :

  • The benzo[d][1,3]dioxole in the target compound provides a planar aromatic system, whereas the tetrahydrobenzo[b][1,4]dioxocin in introduces a non-planar, oxygen-rich macrocycle.
  • The nitro group in may enhance electrophilicity, contrasting with the methoxy group’s electron-donating effects in the target compound.

Key Observations :

  • The target compound’s synthesis likely requires multi-step optimization, similar to , but with challenges in azetidine ring stability.
  • Yields for amide couplings (e.g., ) are generally lower (~30%) compared to esterifications (e.g., 93% in ).

Spectroscopic and Computational Insights

  • ¹H-NMR : The (E)-acrylate double bond in the target compound is expected to show a coupling constant J ≈ 15–16 Hz, consistent with analogs like D1 (J = 16.1 Hz) .

Q & A

Basic: What solvent systems and catalysts are recommended for synthesizing this compound to optimize yield and purity?

Methodological Answer:
The synthesis of structurally complex heterocycles like this compound often requires polar aprotic solvents (e.g., dioxane, DMF) and catalysts such as triethylamine or potassium hydroxide. For example, in analogous thiazole-acetamide syntheses, dioxane with triethylamine facilitated nucleophilic substitutions, achieving yields >70% after recrystallization . Optimization should include testing solvent polarity and catalyst loading to suppress side reactions (e.g., hydrolysis of the acrylate ester).

Basic: How should researchers confirm structural integrity using spectroscopic methods?

Methodological Answer:
A multi-technique approach is critical:

  • IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), azetidine CH₂ groups (δ 3.5–4.5 ppm), and acrylate vinyl protons (δ 6.2–7.0 ppm, J = 16 Hz for E-isomer) .
    • ¹³C NMR : Verify benzo[d]thiazole (C=S at ~165 ppm) and acrylate carbonyl (δ 165–170 ppm) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and experimental C/H/N values .

Advanced: What computational approaches predict bioactivity, and how do docking studies inform mechanism?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes). For example, docking studies of similar thiazole derivatives revealed hydrogen bonding with active-site residues (e.g., Tyr-114 in α-glucosidase), explaining inhibitory activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A study on benzotriazole-triazole hybrids used B3LYP/6-31G(d) to correlate electronic properties with antioxidant activity .

Advanced: How to resolve discrepancies in elemental analysis data for novel derivatives?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopic samples. Strategies include:

  • Recrystallization : Use ethanol-DMF (1:1) to remove impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
  • Thermogravimetric Analysis (TGA) : Check for solvent/moisture retention affecting %C/H/N .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc (6.5:3.5) for intermediates .
  • Recrystallization : Ethanol or ethanol-DMF mixtures yield pure crystals (melting point ±2°C vs. literature) .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) for final purity assessment (>95%) .

Advanced: How to reconcile contradictory bioactivity data in thiazole derivative studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7) or enzyme batch .
  • Stability Studies : Use LC-MS to check compound degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .

Basic: What are critical steps in designing the synthetic pathway to minimize side reactions?

Methodological Answer:

  • Step Order : Synthesize the azetidine ring first to avoid steric hindrance during acrylate coupling .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during heterocycle formation .
  • Low-Temperature Steps : Add reagents like chloroacetyl chloride at 0–5°C to prevent polymerization .

Advanced: How can DFT study this compound’s electronic properties and reactivity?

Methodological Answer:

  • Basis Set Selection : B3LYP/6-311++G(d,p) optimizes geometry and calculates electrostatic potential maps .
  • Reactivity Descriptors : Global electrophilicity index (ω) and local softness predict sites for nucleophilic attack (e.g., acrylate β-carbon) .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~300 nm for benzo[d]dioxol) to compare with experimental data .

Basic: What analytical techniques assess post-synthesis purity?

Methodological Answer:

  • TLC : Monitor reactions using silica plates (hexane:EtOAc 7:3; Rf ~0.5) .
  • Melting Point : Sharp range (e.g., 180–182°C) indicates purity .
  • HPLC-DAD : Purity >98% with retention time matching standards .

Advanced: How to determine the rate-determining step in kinetic studies of reactivity?

Methodological Answer:

  • Eyring Plot : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures .
  • Isotopic Labeling : Use ¹⁸O in ester groups to track hydrolysis pathways via MS .
  • Computational Transition State Modeling : Identify energy barriers using Gaussian 09 with M06-2X functional .

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